molecular formula C13H9F4N B2909566 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline CAS No. 893733-33-0

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline

Cat. No.: B2909566
CAS No.: 893733-33-0
M. Wt: 255.216
InChI Key: PIBSLXPFSOQDDU-UHFFFAOYSA-N
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Description

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is an aromatic amine compound characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These groups can also influence the compound’s electronic properties, making it more reactive in certain chemical environments .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • Trifluoromethylpyridine

Uniqueness: 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or materials science .

Properties

IUPAC Name

2-fluoro-4-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBSLXPFSOQDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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